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molecular formula C7H4INO4 B1293606 3-Iodo-5-nitrobenzoic acid CAS No. 6313-17-3

3-Iodo-5-nitrobenzoic acid

Cat. No. B1293606
M. Wt: 293.02 g/mol
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981914B2

Procedure details

To a mixture of 3-Nitro-benzoic acid (114 g, 0.68 mol) and I2 (138.2 g) was added dropwise H2SO4 (conc., 230 mL). The reaction mixture was stirred at 85° C. for 18 hours, then was cooled and poured onto ice. The resulting mixture was partitioned between EtOAc and saturated aqueous NaHSO3. The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated under reduced pressure to give 108 g of 3-iodo-5-nitro-benzoic acid as a pale yellow solid, MS (M+H)=294.
Quantity
114 g
Type
reactant
Reaction Step One
Name
Quantity
138.2 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])([O-:3])=[O:2].[I:13]I>OS(O)(=O)=O>[I:13][C:11]1[CH:10]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
138.2 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
230 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between EtOAc and saturated aqueous NaHSO3
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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